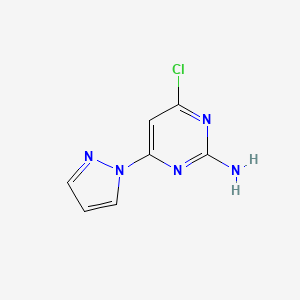

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

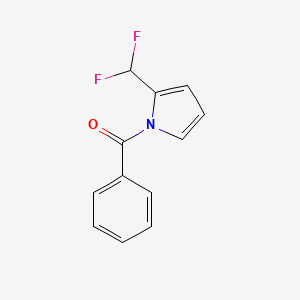

“4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine” is a chemical compound with the molecular weight of 195.61 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound involves the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles . An improved route for large-scale production includes two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)acetamide under basic conditions .

Molecular Structure Analysis

The InChI code for this compound is "1S/C7H6ClN5/c8-5-4-6 (12-7 (9)11-5)13-3-1-2-10-13/h1-4H, (H2,9,11,12)" . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 195.61 .

Scientific Research Applications

Synthesis and Derivatives

4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine and its derivatives are explored for their synthesis and potential applications in various fields. For instance, the compound 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was synthesized and characterized, suggesting its potential as an intermediate for further chemical transformations (Ogurtsov & Rakitin, 2021). Additionally, novel pyrazolo[3,4-d]pyrimidines were synthesized and showed potential anti-inflammatory activity, hinting at possible medical applications (El-Dean et al., 2016).

Biological Activities

Derivatives of this compound were studied for their biological activities. For example, armed pyrazoles synthesized from hydroxymethyl pyrazole derivatives showed potential biological activity against breast cancer and microbes (Titi et al., 2020). Moreover, the compound was used in the synthesis of pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited significant antimicrobial and anticancer activity (Hafez et al., 2016).

Pharmaceutical Development

In the realm of pharmaceutical development, the compound and its derivatives were investigated for potential antimicrobial and anticancer properties. For instance, pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing promising results (Rahmouni et al., 2016). Similarly, pyrimidine linked pyrazole heterocyclics were synthesized and assessed for their insecticidal and antibacterial potential, indicating potential uses in agriculture and medicine (Deohate & Palaspagar, 2020).

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases such as mps1 and p70s6kβ , suggesting that 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine may also interact with these or related proteins.

Mode of Action

For instance, if the compound inhibits a kinase, it could prevent the phosphorylation of other proteins, altering cellular processes .

Biochemical Pathways

Given the potential targets, it’s likely that the compound impacts pathways related to cell cycle regulation and signal transduction .

Result of Action

Similar compounds have shown antiparasitic and anticancer activities , suggesting that this compound may also have therapeutic potential.

properties

IUPAC Name |

4-chloro-6-pyrazol-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQBTFLEBCELGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2774524.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2774526.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2774528.png)

![[1-(2-Chloro-5-piperidin-1-ylsulfonylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2774529.png)

![N-(2-acetamidoethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2774531.png)

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B2774543.png)

![6-ethyl 3-methyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2774544.png)